
UDP-2-acetamido-4-dehydro-2,6-dideoxy-beta-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UDP-2-acetamido-4-dehydro-2,6-dideoxy-beta-D-glucose is a UDP-amino sugar compound having 2-acetamido-2,6-dideoxy-beta-D-xylo-hexopyranosyl-4-ulose as the sugar residue. It is an UDP-amino sugar and a secondary alpha-hydroxy ketone. It derives from an UDP-D-glucosamine. It is a conjugate acid of an UDP-2-acetamido-4-dehydro-2,6-dideoxy-beta-D-glucose(2-).
Wissenschaftliche Forschungsanwendungen
Biosynthesis Pathways in Bacteria
Research has shown that UDP-2-acetamido-4-dehydro-2,6-dideoxy-beta-D-glucose is involved in the biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses in bacteria, with a focus on both Gram-positive and Gram-negative bacteria. The biosynthesis process involves various enzymic reactions and is crucial for producing certain sugar derivatives like talo (pneumosamine) and galacto (fucosamine) derivatives from UDP-D-N-acetylglucosamine, a 2-acetamido sugar (Kneidinger et al., 2003).
Lipopolysaccharide and Capsule Biosynthesis
UDP-N-acetyl-l-fucosamine, a precursor in the biosynthesis of lipopolysaccharide in Pseudomonas aeruginosa and the capsule of Staphylococcus aureus, is synthesized from compounds including UDP-2-acetamido-2,6-dideoxy-beta-D-glucose (Mulrooney et al., 2005).
Enzymatic Inhibition and Bacterial Resistance
Studies have identified certain compounds such as methyl 3-amino-3-deoxy-beta-D-galactopyranosyl-(1-->4)-2-acetamido-2-deoxy-beta-D-glucopyranoside as inhibitors of specific enzymes that utilize UDP-D-galactose and UDP-2-acetamido-2,6-dideoxy-beta-D-glucose in bacterial processes (Helland et al., 1995).
Role in Bacterial Virulence
This compound is also relevant in the study of the outer core of Yersinia enterocolitica's lipopolysaccharide, which is involved in bacterial resistance and virulence. The synthesis of the outer core involves the conversion of UDP-2-acetamido-2-deoxy-D-glucopyranose to related compounds (Pinta et al., 2009).
Glycan Formation in Gram-Positive Bacteria
The biosynthesis of UDP-d-QuiNAc (N-acetylquinovosamine) in Bacillus cereus involves UDP-2-acetamido-2,6-dideoxy-beta-D-glucose. QuiNAc is a rare amino sugar residue in glycans of some pathogenic gram-negative bacteria, and its presence in gram-positive bacteria like Bacillus cereus highlights the importance of these pathways in bacterial life cycles (Hwang et al., 2015).
Eigenschaften
Molekularformel |
C17H25N3O16P2 |
|---|---|
Molekulargewicht |
589.3 g/mol |
IUPAC-Name |
[(2S,3R,4R,6R)-3-acetamido-4-hydroxy-6-methyl-5-oxooxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H25N3O16P2/c1-6-11(23)13(25)10(18-7(2)21)16(33-6)35-38(30,31)36-37(28,29)32-5-8-12(24)14(26)15(34-8)20-4-3-9(22)19-17(20)27/h3-4,6,8,10,12-16,24-26H,5H2,1-2H3,(H,18,21)(H,28,29)(H,30,31)(H,19,22,27)/t6-,8-,10-,12-,13-,14-,15-,16+/m1/s1 |
InChI-Schlüssel |
XBILTLYIKDPORV-UZBREDNWSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)[C@@H]([C@H]([C@@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O |
SMILES |
CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O |
Kanonische SMILES |
CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1206992.png)
![6-([5-Quinolylamino]methyl)-2,4-diamino-5-methylpyrido[2,3-D]pyrimidine](/img/structure/B1206996.png)

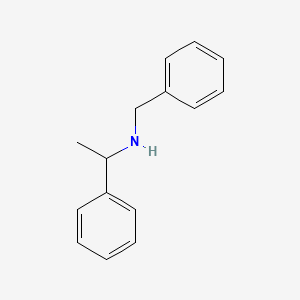
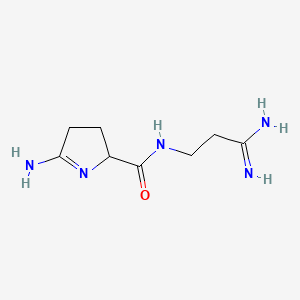
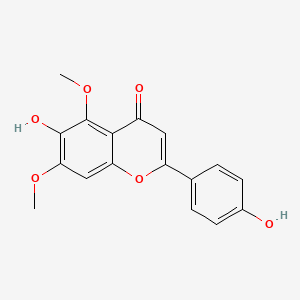
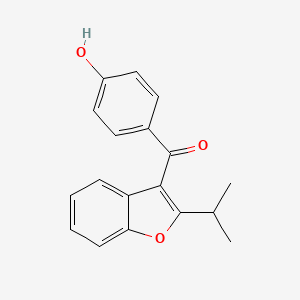

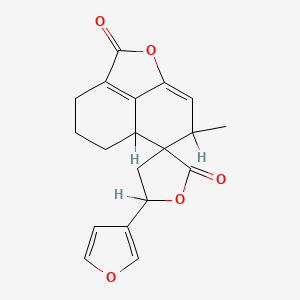
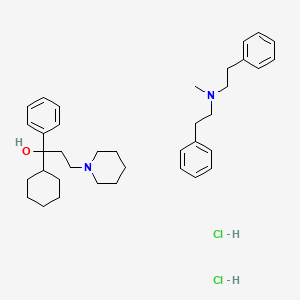
![(11S,12R,13S,19R)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1207010.png)


